molecular formula C17H11Cl2NO2 B1335924 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid CAS No. 725221-35-2

7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B1335924
CAS No.: 725221-35-2
M. Wt: 332.2 g/mol
InChI Key: AWZFEADCCFMMDL-UHFFFAOYSA-N
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Description

7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid (7C2C8MQ4CA) is an organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of a variety of organic compounds and is used in the synthesis of pharmaceuticals, agrochemicals, and polymers. 7C2C8MQ4CA has been studied extensively for its potential as a drug target and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Photodegradation Studies

Research on quinolinecarboxylic acids, including compounds structurally similar to 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid, has explored their photodegradation. For example, the photodegradation of 7-chloro-3-methylquinoline-8-carboxylic acid in aqueous solutions under various irradiation wavelengths has been studied, providing insights into environmental degradation processes of these compounds (Pinna & Pusino, 2012).

Synthesis and Chemical Transformations

Studies have also focused on the synthesis and chemical transformations of related compounds. For instance, the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives through microwave-irradiated methods demonstrates the versatility and reactivity of these compounds (Bhatt & Agrawal, 2010). Similarly, the cyclization of related compounds in acetic anhydride shows the potential for creating diverse molecular structures (Bekhli, Peresleni, & Turchin, 1970).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of quinoline derivatives. For example, the synthesis and screening of 2-phenyl-7-substitutedalkyl/arylaminoquinoline-4-carboxylic acid derivatives have shown these compounds to have broad-spectrum antimicrobial activity against various microorganisms (Bhatt & Agrawal, 2010).

Catalytic Reduction Studies

In the field of catalysis, the reduction of nitroarenes and azaaromatic compounds using formic acid in the presence of ruthenium catalysts has been explored. This research demonstrates the potential utility of quinoline derivatives in catalytic processes (Watanabe et al., 1984).

Synthesis of Novel Compounds

The synthesis of novel substituted dibenzonaphthyridines using 4-chloro-2-methylquinolines illustrates the role of quinoline derivatives as precursors in synthesizing complex heterocyclic compounds (Manoj & Prasad, 2009).

Properties

IUPAC Name

7-chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-9-13(18)7-6-10-12(17(21)22)8-15(20-16(9)10)11-4-2-3-5-14(11)19/h2-8H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZFEADCCFMMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901174138
Record name 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725221-35-2
Record name 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725221-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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